p-Nitrophenyl 2-Acetamido-2-deoxy-b-D-galactopyranoside
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Overview
Description
p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside: is a synthetic compound widely used in biochemical research. It is a derivative of galactose, modified with a nitrophenyl group and an acetamido group. This compound is often utilized as a chromogenic substrate in enzymatic assays, particularly for detecting and characterizing glycosidases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside typically involves multiple steps:
Nitration of Phenol: Phenol is nitrated using nitric acid to produce nitrophenol.
Acetylation: The nitrophenol is then reacted with acetic anhydride to form nitrophenyl acetate.
Glycosylation: The nitrophenyl acetate is coupled with 2-acetamido-2-deoxy-β-D-galactopyranoside under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized conditions for large-scale synthesis. This includes the use of automated reactors, controlled temperatures, and specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: The nitrophenyl group can participate in redox reactions, although these are less common in typical biochemical applications.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis is performed using specific glycosidases at optimal pH and temperature conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the nitrophenyl group.
Major Products:
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Utilized in diagnostic assays for diseases involving glycosidase deficiencies, such as certain lysosomal storage disorders .
Industry:
Mechanism of Action
Mechanism: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside acts as a substrate for glycosidases. The enzyme cleaves the glycosidic bond, releasing p-nitrophenol and the corresponding sugar .
Molecular Targets and Pathways:
Comparison with Similar Compounds
p-Nitrophenyl α-D-galactopyranoside: Another chromogenic substrate used for α-galactosidase assays.
p-Nitrophenyl β-D-glucopyranoside: Used for β-glucosidase assays.
p-Nitrophenyl β-D-glucuronide: A substrate for β-glucuronidase assays.
Uniqueness: p-Nitrophenyl 2-Acetamido-2-deoxy-β-D-galactopyranoside is unique due to its specific structure, which makes it a suitable substrate for detecting and characterizing β-galactosidases. Its chromogenic properties allow for easy detection and quantification of enzymatic activity .
Properties
Molecular Formula |
C14H20N2O9 |
---|---|
Molecular Weight |
360.32 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide;hydrate |
InChI |
InChI=1S/C14H18N2O8.H2O/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22;/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18);1H2/t10-,11-,12+,13-,14-;/m1./s1 |
InChI Key |
NPKSUQBHUMXUNG-ABJJILNISA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O.O |
Origin of Product |
United States |
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